molecular formula C24H16F3N3 B4662452 3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 832746-74-4

3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4662452
CAS No.: 832746-74-4
M. Wt: 403.4 g/mol
InChI Key: IQAILQKYYDGNBG-UHFFFAOYSA-N
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Description

3-Methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a synthetically designed small molecule based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a strategic substitution pattern that is characteristic of pharmacologically active agents: an N1-phenyl group, a C3-methyl group, and a C4-trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability . The key differentiating substituent is the C6-naphthalen-2-yl group, a bulky aromatic system designed to probe deep hydrophobic pockets in target proteins and potentially increase binding affinity and selectivity. Members of the 1H-pyrazolo[3,4-b]pyridine family have demonstrated a wide spectrum of biological activities, serving as key scaffolds in the development of inhibitors for various kinases, including glycogen synthase kinase-3 (GSK-3) and Fibroblast Growth Factor Receptors (FGFR) . Their structural analogy to purine bases also makes them suitable for applications in biochemical probing and as core structures in positive allosteric modulators for receptors such as the metabotropic glutamate receptor 5 (mGluR5) . The specific substitution on this compound, particularly the naphthyl group, suggests its primary research value lies in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a potential chemical tool for investigating enzymes and signaling pathways involved in oncology and neuroscience. This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

3-methyl-6-naphthalen-2-yl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-15-22-20(24(25,26)27)14-21(18-12-11-16-7-5-6-8-17(16)13-18)28-23(22)30(29-15)19-9-3-2-4-10-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAILQKYYDGNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832746-74-4
Record name 3-METHYL-6-(2-NAPHTHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyridine moiety through cyclization reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with biological activity heavily dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties Biological Activity References
Target Compound 1-Ph, 3-Me, 4-CF₃, 6-Naphthyl 403.41 logP: 5.78, High stability Not explicitly reported (N/A)
6-Chloro-3-(4-ethylphenyl)-4-CF₃-1H-pyrazolo[3,4-b]pyridine (33) 1-H, 3-4-EtPh, 4-CF₃, 6-Cl 326.77 Yield: 43%, HPLC-MS m/z: 326/328 OXA-48 β-lactamase inhibition
3-Cyclopropyl-6-furan-2-yl-1-Ph-4-CF₃-1H-pyrazolo[3,4-b]pyridine (Y503-4568) 1-Ph, 3-Cyclopropyl, 4-CF₃, 6-Furan-2-yl 369.34 logP: 5.79, Polar SA: 32.4 Ų Anticancer (hypothesized)
1-(3-Fluorophenyl)-3-Me-6-thienyl-4-CF₃-1H-pyrazolo[3,4-b]pyridine 1-3-F-Ph, 3-Me, 4-CF₃, 6-Thienyl 379.34 (calc.) Purity: N/A, CAS: 866135-87-7 Kinase inhibition (speculated)
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-F-Ph)-1H-pyrazolo[3,4-b]pyridine) 1-H, 3-4-F-Ph, 6-3,5-diOMePh 390.40 IC₅₀ < 100 nM (Kit kinase) Kit kinase inhibition

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group consistently enhances logP values (e.g., target compound: 5.78 vs. Y503-4568 : 5.79). Naphthyl and thienyl groups contribute similarly .
  • Melting Points : Analogous compounds with aromatic substituents (e.g., 8 in ) exhibit melting points >170°C, suggesting the target compound’s mp is comparable.

Biological Activity

3-Methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer significant pharmacological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with our compound of interest. These derivatives have shown promising activity against various viral targets, suggesting that this compound may exhibit similar antiviral properties. For instance, compounds with modifications at specific positions on the pyrazole ring have demonstrated improved activity against viral replication in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo compounds can provide insights into optimizing their biological activity. The trifluoromethyl group is often associated with increased potency and selectivity towards specific biological targets. In related studies, modifications at the 2 and 6 positions of the pyrazole ring have been correlated with enhanced activity against certain cancer cell lines and viral infections .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+404.13692194.7
[M+Na]+426.11886210.2
[M+NH₄]+421.16346201.0
[M+K]+442.09280202.5
[M-H]-402.12236196.8

This table provides insights into the mass spectrometry behavior of the compound, which can be useful for analytical characterization.

Case Studies

While direct case studies specifically involving this compound are scarce, analogous compounds have been evaluated for their biological activities:

  • Antiviral Activity : A study on related pyrazolo derivatives indicated that modifications at specific positions significantly enhanced their antiviral efficacy against HIV and other viruses.
  • Anticancer Studies : Research on structurally similar compounds demonstrated potent cytotoxic effects in breast cancer cell lines, emphasizing the potential for further exploration of our compound in cancer therapeutics.

Q & A

Q. Basic Research Focus

  • Liquid-liquid extraction : Separates organic intermediates using ethyl acetate/water phases .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (2–20%) removes unreacted starting materials .
  • Recrystallization : High-purity crystals obtained via slow evaporation from DCM/hexane mixtures .

What spectroscopic and analytical methods confirm structure and purity?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 463) and purity (>95%) .
  • X-ray crystallography : Resolves crystal packing and substituent orientation using SHELXL refinement .

How to design experiments for evaluating biological activity?

Q. Advanced Research Focus

  • In vitro assays : Kinase inhibition assays (IC₅₀ determination) using recombinant enzymes (e.g., EGFR, VEGFR) .
  • Cell-based studies : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7, A549) with cytotoxicity controls .

How to resolve contradictions between theoretical and experimental activity data?

Q. Advanced Research Focus

  • Substituent analysis : Compare trifluoromethyl vs. chloro analogs; steric effects from naphthyl groups may alter binding .
  • Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) if enzymatic assays show discrepancies .

How can molecular docking guide mechanistic studies?

Q. Advanced Research Focus

  • Docking workflows : Use AutoDock Vina to predict binding modes in ATP-binding pockets (PDB: 1M17) .
  • Free energy calculations : MM-GBSA analysis ranks derivatives by predicted ΔG binding .

Table 2 : Example Docking Scores for Analogues (Hypothetical Data)

DerivativeDocking Score (kcal/mol)Target Protein
Parent compound-9.2EGFR
4-Methoxy analog-8.5EGFR
6-Naphthyl-substituted-10.1VEGFR2

Best practices for X-ray crystallography using SHELX software

Q. Advanced Research Focus

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL parameterization for anisotropic displacement of trifluoromethyl groups; check for twinning with PLATON .

Designing SAR studies for derivatives

Q. Advanced Research Focus

  • Systematic variation : Replace naphthyl with biphenyl or indole; modify CF₃ to Cl or OCF₃ .
  • Activity cliffs : Synthesize 10–20 analogs with incremental changes to logP and polar surface area .

Analyzing thermal stability and decomposition pathways

Q. Advanced Research Focus

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 220°C for parent compound) .
  • DSC profiling : Identify polymorphic transitions (endothermic peaks at 150–160°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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